5-(3,4-Dimethoxyphenyl)isoxazol-3-amine
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Overview
Description
5-(3,4-Dimethoxyphenyl)isoxazol-3-amine is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an appropriate dehydrating agent . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Aminoisoxazole: A structural isomer with similar chemical properties.
5-Aminoisoxazole: Another isomer with distinct reactivity.
3,4-Dimethoxyphenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
5-(3,4-Dimethoxyphenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the isoxazole ring with the 3,4-dimethoxyphenyl group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O3/c1-14-8-4-3-7(5-10(8)15-2)9-6-11(12)13-16-9/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
WANQVPAUGAWVCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)N)OC |
Origin of Product |
United States |
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